molecular formula C24H23N3O4S2 B15084891 N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B15084891
M. Wt: 481.6 g/mol
InChI Key: LBOSNHFGOXBNRC-MRCUWXFGSA-N
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Description

N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its intricate structure, which includes a thiazolidinone ring, an indole moiety, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. The resulting compound undergoes cyclization with thiourea to form the thiazolidinone ring. Finally, the indole moiety is introduced through a Knoevenagel condensation reaction with indole-2-carboxaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the introduced functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the thiazolidinone ring.
  • Explored for its anti-inflammatory properties.

Medicine:

  • Potential applications in drug development, particularly for its antimicrobial and anti-inflammatory effects.

Industry:

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood but is believed to involve multiple pathways. The thiazolidinone ring may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The indole moiety may contribute to binding affinity and specificity. Molecular docking studies and biochemical assays are often employed to elucidate these interactions.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-hydroxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Uniqueness: The presence of the methoxyethyl group in N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide distinguishes it from similar compounds. This group may influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-14-8-9-16(12-15(14)2)25-19(28)13-27-18-7-5-4-6-17(18)20(22(27)29)21-23(30)26(10-11-31-3)24(32)33-21/h4-9,12H,10-11,13H2,1-3H3,(H,25,28)/b21-20-

InChI Key

LBOSNHFGOXBNRC-MRCUWXFGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCOC)/C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCOC)C2=O)C

Origin of Product

United States

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